![molecular formula C14H15ClN2O4S B2554063 3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid CAS No. 866050-69-3](/img/structure/B2554063.png)
3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid
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Overview
Description
The compound “3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . All the new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine has been reported .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. These compounds can scavenge free radicals and protect cells from oxidative damage. Researchers explore thiazole derivatives as potential antioxidants in various contexts .
- Thiazoles exhibit antitumor and cytotoxic properties. Some derivatives have demonstrated potent effects against cancer cells, making them potential candidates for cancer therapy .
- Thiazole derivatives serve as building blocks for drug development. Notable examples include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) .
Antioxidant Properties
Antitumor and Cytotoxic Activity
Drug Development
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives act by inhibiting key enzymes in biochemical pathways, while others may interact with cell receptors or other cellular structures
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and other inflammatory mediators
Future Directions
The future directions in the research of similar compounds involve the development of novel antimicrobial agents . Based on the biologically active heterocyclic quinoline and thiazole substituted, a series of novel α-aminophosphonates derivatives were designed . These results confirm that the synthesized compounds can be potential antimicrobial drugs candidates .
properties
IUPAC Name |
3-amino-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-20-12-4-8(10(16)5-13(18)19)2-3-11(12)21-7-9-6-17-14(15)22-9/h2-4,6,10H,5,7,16H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJHJKWOHLTZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid |
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